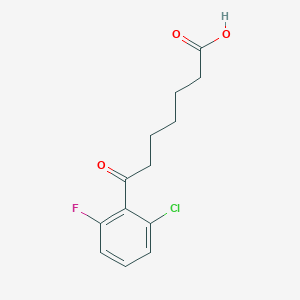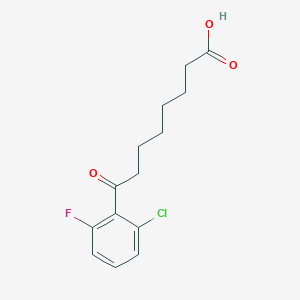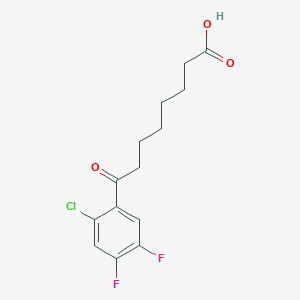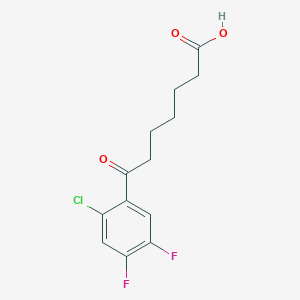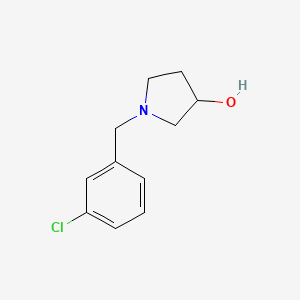
1-(3-Chloro-benzyl)-pyrrolidin-3-ol
Overview
Description
1-(3-Chloro-benzyl)-pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a 3-chlorobenzyl group and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of “1-(3-Chloro-benzyl)-pyrrolidin-3-ol” is the benzylic position of the compound . The benzylic position is the carbon atom next to the benzene ring, which is known to be reactive due to the resonance stabilization .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a group of atoms in another molecule . The compound can undergo either SN1 or SN2 reactions, depending on the nature of the benzylic halides .
Biochemical Pathways
The compound likely affects the pathways involving electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom attached to an aromatic system (such as a benzene ring) is replaced by an electrophile .
Result of Action
The result of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if it influences pathways involving electrophilic aromatic substitution, it could lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, the rate of its reactions might be affected by the presence of other molecules, pH, temperature, and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-benzyl)-pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming a benzyl-pyrrolidine derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of 1-(3-chlorobenzyl)-pyrrolidin-3-one.
Reduction: Formation of 1-benzyl-pyrrolidin-3-ol.
Substitution: Formation of 1-(3-aminobenzyl)-pyrrolidin-3-ol or 1-(3-thiolbenzyl)-pyrrolidin-3-ol.
Scientific Research Applications
1-(3-Chloro-benzyl)-pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-piperazine: Similar structure but with a piperazine ring instead of a pyrrolidine ring.
3-Chlorobenzyl bromide: Used as a starting material in the synthesis of 1-(3-Chloro-benzyl)-pyrrolidin-3-ol.
1-(3-Chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride: Another compound with a similar benzyl group.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a chlorine atom
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVNOAPUMMXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


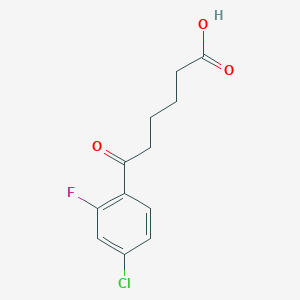
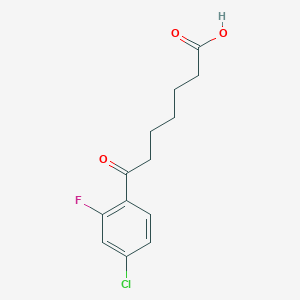
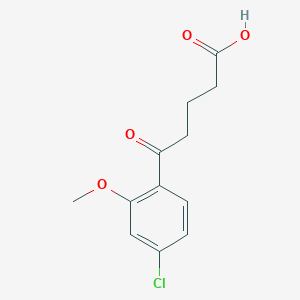
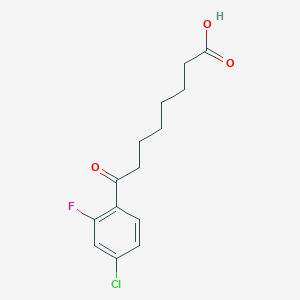




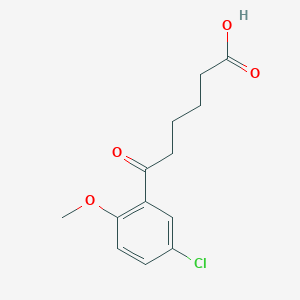
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
